N-[2-(1,3-dioxolan-2-yl)ethyl]-6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
N-[2-(1,3-dioxolan-2-yl)ethyl]-6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a complex organic compound that features a 1,3-dioxolane ring, a methoxy group, and a tetrahydronaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-dioxolan-2-yl)ethyl]-6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps. One common approach is the nucleophilic addition reaction of indoles with vinylene carbonate, which proceeds smoothly in the presence of potassium carbonate (K₂CO₃) as a catalyst . The reaction conditions often include using acetonitrile as the solvent at elevated temperatures (e.g., 70°C) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-dioxolan-2-yl)ethyl]-6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: The compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K₂CO₃), acetonitrile, potassium permanganate (KMnO₄), osmium tetroxide (OsO₄), hydrogen gas (H₂), and sodium borohydride (NaBH₄) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-[2-(1,3-dioxolan-2-yl)ethyl]-6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1,3-dioxolan-2-yl)ethyl]-6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, share structural similarities and exhibit diverse biological activities.
1,3-Dioxolane Derivatives: These compounds, like 2-methoxy-1,3-dioxolane, have similar ring structures and are used in various chemical reactions.
Uniqueness
N-[2-(1,3-dioxolan-2-yl)ethyl]-6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its combination of a 1,3-dioxolane ring, a methoxy group, and a tetrahydronaphthalene structure. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-[2-(1,3-dioxolan-2-yl)ethyl]-6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-18(9-8-17-20-10-11-21-17)16-5-3-4-13-12-14(19-2)6-7-15(13)16/h6-7,12,16-17H,3-5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWKVRXYMDMIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1OCCO1)C2CCCC3=C2C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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